molecular formula C12H13FN2O3 B1399166 N-cyclopentyl-2-fluoro-4-nitrobenzamide CAS No. 1379168-33-8

N-cyclopentyl-2-fluoro-4-nitrobenzamide

Cat. No.: B1399166
CAS No.: 1379168-33-8
M. Wt: 252.24 g/mol
InChI Key: WKSQMOLVQNWPAD-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-fluoro-4-nitrobenzamide is a chemical compound with the molecular formula C12H13FN2O3 and a molecular weight of 252.24 g/mol.

Preparation Methods

The synthesis of N-cyclopentyl-2-fluoro-4-nitrobenzamide typically involves the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Amidation: The formation of the amide bond by reacting the intermediate with cyclopentylamine.

The reaction conditions for these steps often involve the use of strong acids for nitration, fluorinating agents for fluorination, and coupling reagents for amidation .

Chemical Reactions Analysis

N-cyclopentyl-2-fluoro-4-nitrobenzamide undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and acids or bases for hydrolysis .

Scientific Research Applications

N-cyclopentyl-2-fluoro-4-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways involving nitro and fluoro groups.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-fluoro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

N-cyclopentyl-2-fluoro-4-nitrobenzamide can be compared with similar compounds such as:

    N-cyclopentyl-4-nitrobenzamide: Lacks the fluorine atom, resulting in different reactivity and stability.

    N-cyclopentyl-2-fluorobenzamide: Lacks the nitro group, affecting its biological activity.

    N-cyclopentyl-2-fluoro-4-aminobenzamide: The nitro group is reduced to an amine, altering its chemical properties.

Properties

IUPAC Name

N-cyclopentyl-2-fluoro-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3/c13-11-7-9(15(17)18)5-6-10(11)12(16)14-8-3-1-2-4-8/h5-8H,1-4H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSQMOLVQNWPAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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